2-Bromo-5-methoxypyrimidine 2-Bromo-5-methoxypyrimidine
Brand Name: Vulcanchem
CAS No.: 1209459-99-3
VCID: VC0044702
InChI: InChI=1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3
SMILES: COC1=CN=C(N=C1)Br
Molecular Formula: C5H5BrN2O
Molecular Weight: 189.012

2-Bromo-5-methoxypyrimidine

CAS No.: 1209459-99-3

Cat. No.: VC0044702

Molecular Formula: C5H5BrN2O

Molecular Weight: 189.012

* For research use only. Not for human or veterinary use.

2-Bromo-5-methoxypyrimidine - 1209459-99-3

Specification

CAS No. 1209459-99-3
Molecular Formula C5H5BrN2O
Molecular Weight 189.012
IUPAC Name 2-bromo-5-methoxypyrimidine
Standard InChI InChI=1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3
Standard InChI Key DPZWHUYAABAFKP-UHFFFAOYSA-N
SMILES COC1=CN=C(N=C1)Br

Introduction

Chemical Identity and Structure

2-Bromo-5-methoxypyrimidine is a substituted pyrimidine containing a bromine atom at position 2 and a methoxy group at position 5 of the pyrimidine ring. The structural characteristics of this compound contribute to its reactivity and applications in various chemical processes.

Basic Identification Parameters

The compound can be identified through various parameters, as summarized in the following table:

ParameterValue
CAS Number1209459-99-3
Molecular FormulaC₅H₅BrN₂O
Molecular Weight189.01
SMILESCOC1=CN=C(N=C1)Br
InChIInChI=1S/C5H5BrN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3
InChIKeyDPZWHUYAABAFKP-UHFFFAOYSA-N
MDL NumberMFCD12025462

These identification parameters are crucial for researchers and chemists to ensure they are working with the correct compound and facilitate database searches and literature reviews .

Structural Features

The structural arrangement of 2-Bromo-5-methoxypyrimidine consists of a six-membered heterocyclic ring with two nitrogen atoms (at positions 1 and 3), a bromine substituent at position 2, and a methoxy group at position 5. This configuration gives the compound specific chemical and reactivity properties that make it valuable in organic synthesis .

The bromine substituent is a good leaving group, which enables various nucleophilic substitution reactions, making this compound useful as a precursor in the synthesis of more complex molecules. Meanwhile, the methoxy group contributes to the electronic properties of the molecule and can participate in further reactions or modifications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Bromo-5-methoxypyrimidine is essential for proper handling, storage, and application in chemical synthesis and research.

Physical Properties

The following table summarizes the known and predicted physical properties of 2-Bromo-5-methoxypyrimidine:

PropertyValueStatus
Physical StateSolidObserved
ColorLight yellowObserved
Density1.628±0.06 g/cm³Predicted
Boiling Point293.7±32.0 °CPredicted
Melting PointNot available-
Flash PointNot available-
LogP1.24770Calculated
PSA35.01000Calculated
pKa-1.39±0.22Predicted

These properties are critical for researchers to predict the behavior of the compound in different chemical environments and to determine appropriate handling procedures .

Chemical Reactivity

The chemical reactivity of 2-Bromo-5-methoxypyrimidine is primarily influenced by its heterocyclic structure and the presence of the bromine atom and methoxy group. The bromine atom at position 2 makes the compound susceptible to nucleophilic aromatic substitution reactions, which can be utilized for introducing various functional groups. The methoxy group at position 5 affects the electronic distribution in the pyrimidine ring, influencing both reactivity and selectivity in chemical transformations .

Applications and Uses

2-Bromo-5-methoxypyrimidine serves as a valuable building block in chemical synthesis, with applications spanning various areas of research and development.

Pharmaceutical Synthesis

In pharmaceutical research, 2-Bromo-5-methoxypyrimidine is utilized as an intermediate in the synthesis of biologically active compounds. The pyrimidine scaffold is a common feature in many pharmaceutical agents, and the specific substitution pattern of this compound allows for selective functionalization to develop diverse drug candidates .

Organic Chemistry Research

In organic chemistry research, this compound serves as a model substrate for studying substitution reactions on pyrimidine rings. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, enabling the creation of more complex molecular structures .

Market Information and Availability

2-Bromo-5-methoxypyrimidine is commercially available from various chemical suppliers, with different pricing structures based on quantity and purity.

QuantityApproximate Price Range (USD)
100 mg$5.00 - $60.00
250 mg$6.00 - $118.00
1 g$22.00 - $189.00
5 g$101.00 - $384.00
25 g$345.00 and up

These prices reflect the compound's specialized nature and its importance in chemical research and synthesis applications .

Market Analysis

Market research reports indicate ongoing analysis of the 2-Bromo-5-methoxypyrimidine market, including manufacturing trends, production information, and forecasts for 2020-2025. These reports typically cover key manufacturers, production capacity, and market dynamics, suggesting continued industrial and research interest in this compound .

Analytical Characterization

Analytical characterization is crucial for confirming the identity and purity of 2-Bromo-5-methoxypyrimidine in research and quality control contexts.

Spectroscopic Properties

While specific spectroscopic data for 2-Bromo-5-methoxypyrimidine is limited in the provided information, similar pyrimidine derivatives would typically be characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structure confirmation and purity assessment

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns

These analytical techniques provide complementary information to confirm the structure and purity of the compound .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods can be employed for purity determination and quality control of 2-Bromo-5-methoxypyrimidine. These techniques allow for quantitative analysis and detection of potential impurities or degradation products .

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